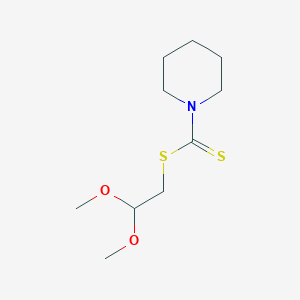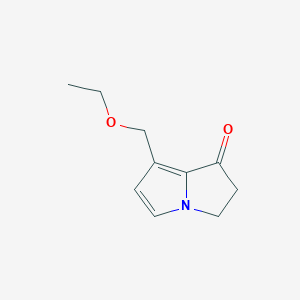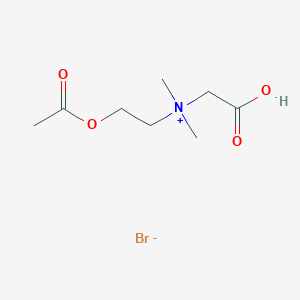![molecular formula C14H9Cl6N3O2 B14290126 Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate CAS No. 125989-27-7](/img/structure/B14290126.png)
Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate is a chemical compound known for its versatile applications, particularly in the field of photoinitiation. This compound is characterized by its triazine core, which is substituted with trichloromethyl groups, and an ethyl benzoate moiety. It is commonly used as a photoinitiator in various polymerization processes due to its ability to generate reactive species upon exposure to light.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate typically involves the reaction of 4,6-bis(trichloromethyl)-1,3,5-triazine with ethyl 4-aminobenzoate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trichloromethyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of substituted triazine compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in biological assays and imaging techniques.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and other materials that require controlled polymerization processes.
Wirkmechanismus
The mechanism of action of Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate involves the absorption of light, leading to the generation of reactive species such as radicals or cations. These reactive species initiate polymerization reactions by interacting with monomers, resulting in the formation of polymer chains. The triazine core plays a crucial role in the photoinitiation process, while the trichloromethyl groups enhance the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Another photoinitiator with similar structural features and applications.
2-(3,4-Methylenedioxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Used in dental composites and other polymerization processes.
Uniqueness
Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate is unique due to its specific combination of the triazine core and ethyl benzoate moiety, which provides distinct photoinitiation properties. Its ability to generate reactive species under light exposure makes it highly effective in various polymerization applications, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl6N3O2/c1-2-25-10(24)8-5-3-7(4-6-8)9-21-11(13(15,16)17)23-12(22-9)14(18,19)20/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZPIZOSRVHWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348298 |
Source


|
| Record name | Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125989-27-7 |
Source


|
| Record name | Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine](/img/structure/B14290048.png)


![1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione](/img/structure/B14290069.png)


![2-Propenenitrile, 2-[(tributylstannyl)methyl]-](/img/structure/B14290096.png)

![1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL](/img/structure/B14290109.png)




